molecular formula C6H16Cl2N2O2 B12416302 L-Lysine-d9 (dihydrochloride)

L-Lysine-d9 (dihydrochloride)

Cat. No.: B12416302
M. Wt: 228.16 g/mol
InChI Key: JBBURJFZIMRPCZ-SFOBNDERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysine-d9 (dihydrochloride) is a deuterium-labeled analogue of L-Lysine dihydrochloride. It is a stable isotope-labeled compound, where nine hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysine-d9 (dihydrochloride) is synthesized by incorporating deuterium into L-Lysine dihydrochloride. The process involves the exchange of hydrogen atoms with deuterium atoms in the presence of deuterated reagents. The reaction conditions typically include a deuterated solvent and a catalyst to facilitate the exchange process .

Industrial Production Methods

The industrial production of L-Lysine-d9 (dihydrochloride) involves large-scale synthesis using deuterated water and deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Lysine-d9 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Lysine-d9 (dihydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

L-Lysine-d9 (dihydrochloride) exerts its effects by participating in metabolic pathways similar to L-Lysine. The deuterium labeling allows for the tracking of the compound in various biochemical processes. The molecular targets include enzymes involved in amino acid metabolism, and the pathways include protein synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysine-d9 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The incorporation of deuterium affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .

Properties

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

228.16 g/mol

IUPAC Name

(2S)-2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1D2,2D2,3D2,4D2,5D;;

InChI Key

JBBURJFZIMRPCZ-SFOBNDERSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N)N.Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.